molecular formula C22H19IN2O2S B11557543 O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11557543
M. Wt: 502.4 g/mol
InChI Key: PQNPFJNTLMWEAY-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group and a 4-iodophenylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Substitution Reactions:

    Carbamothioylation: The final step involves the reaction of the intermediate compound with 4-iodophenyl isothiocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Lacks the carbamothioyl and iodophenyl groups.

    N-(4-IODOPHENYL)BENZAMIDE: Lacks the dimethylphenyl and carbamothioyl groups.

    N-(3,4-DIMETHYLPHENYL)-3-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of both the 3,4-dimethylphenyl and 4-iodophenylcarbamothioyl groups in N-(3,4-DIMETHYLPHENYL)-3-{[(4-IODOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE makes it unique. These groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C22H19IN2O2S

Molecular Weight

502.4 g/mol

IUPAC Name

O-[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C22H19IN2O2S/c1-14-6-9-19(12-15(14)2)24-21(26)16-4-3-5-20(13-16)27-22(28)25-18-10-7-17(23)8-11-18/h3-13H,1-2H3,(H,24,26)(H,25,28)

InChI Key

PQNPFJNTLMWEAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)I)C

Origin of Product

United States

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